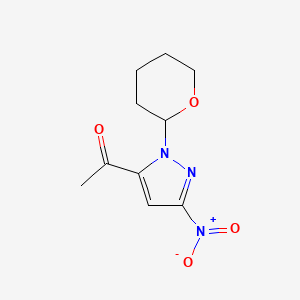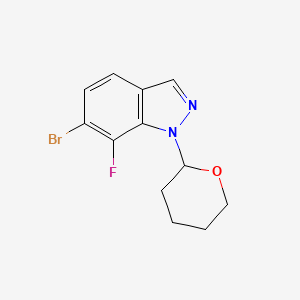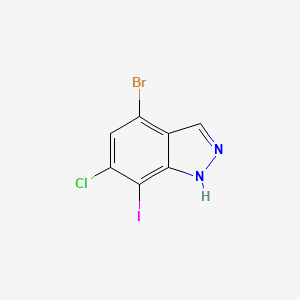
4-bromo-6-chloro-7-iodo-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-chloro-7-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-6-chloro-7-iodo-1H-indazole typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of 1H-indazole derivatives. For instance, the synthesis may begin with the chlorination of 1H-indazole using N-chlorosuccinimide (NCS) to introduce the chlorine atom. This is followed by bromination using N-bromosuccinimide (NBS) and iodination using iodine or an iodine source under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-6-chloro-7-iodo-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromo, chloro, and iodo) can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under basic conditions.
Electrophilic Substitution: Reagents like sulfuric acid, nitric acid, or halogens can be used under acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can form azido derivatives, while oxidation can lead to the formation of nitro or hydroxyl derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-6-chloro-7-iodo-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound is used in biological assays to study enzyme inhibition, receptor binding, and cellular pathways.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Agrochemicals: The compound is explored for its potential use in pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of 4-bromo-6-chloro-7-iodo-1H-indazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors. The compound’s halogen atoms can enhance its binding affinity and specificity to these targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-6-chloro-1H-indazole
- 7-Bromo-4-chloro-1H-indazol-3-amine
- 6-Bromo-1H-indazole-4-carboxaldehyde
Uniqueness
4-Bromo-6-chloro-7-iodo-1H-indazole is unique due to the presence of three different halogen atoms, which can significantly influence its chemical reactivity and biological activity. The combination of bromo, chloro, and iodo groups provides a versatile platform for further functionalization and optimization in various applications.
Propiedades
Fórmula molecular |
C7H3BrClIN2 |
|---|---|
Peso molecular |
357.37 g/mol |
Nombre IUPAC |
4-bromo-6-chloro-7-iodo-1H-indazole |
InChI |
InChI=1S/C7H3BrClIN2/c8-4-1-5(9)6(10)7-3(4)2-11-12-7/h1-2H,(H,11,12) |
Clave InChI |
JVBNKZMFVDNQFW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C2C(=C1Br)C=NN2)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


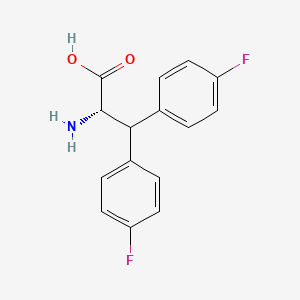

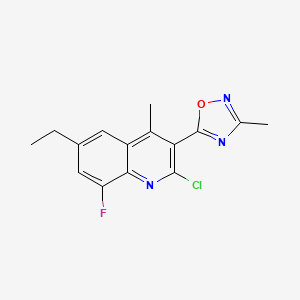
![5-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13908059.png)
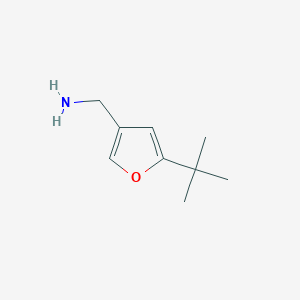
![(2S,4R)-1-[(2S)-2-[6-[[2-[2,3-difluoro-6-(2-morpholinothiazol-4-yl)phenoxy]acetyl]amino]hexanoylamino]-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13908077.png)
![(4aR,7aR)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride](/img/structure/B13908080.png)
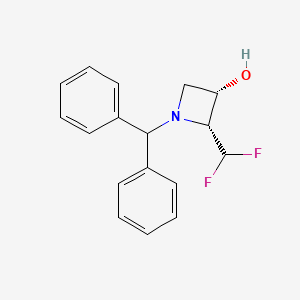
![6-Chloro-N,3-dimethyl-1,2,4-triazolo[4,3-a]pyrazin-8-amine](/img/structure/B13908090.png)

![Tert-butyl 8-amino-5,5-dioxo-5thia-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13908108.png)
